Rutin-N-mustard

Description

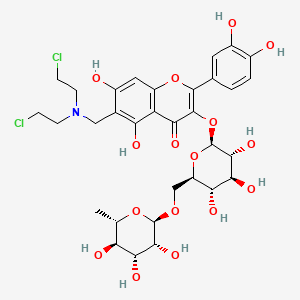

Structure

2D Structure

Properties

CAS No. |

85625-48-5 |

|---|---|

Molecular Formula |

C32H39Cl2NO16 |

Molecular Weight |

764.6 g/mol |

IUPAC Name |

6-[bis(2-chloroethyl)aminomethyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C32H39Cl2NO16/c1-12-21(39)25(43)27(45)31(48-12)47-11-19-23(41)26(44)28(46)32(50-19)51-30-24(42)20-18(49-29(30)13-2-3-15(36)17(38)8-13)9-16(37)14(22(20)40)10-35(6-4-33)7-5-34/h2-3,8-9,12,19,21,23,25-28,31-32,36-41,43-46H,4-7,10-11H2,1H3/t12-,19+,21-,23+,25+,26-,27+,28+,31+,32-/m0/s1 |

InChI Key |

MNEBOSCQWPEFPT-JRXLSPJQSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)CN(CCCl)CCCl)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)CN(CCCl)CCCl)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)CN(CCCl)CCCl)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Other CAS No. |

85625-48-5 |

Synonyms |

rutin-N-mustard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Rutin N Mustard Derivatives

Advanced Synthetic Routes for Rutin-N-mustard and Its Analogues

The synthesis of flavonoid nitrogen mustard derivatives, including this compound, involves multi-step chemical processes. A general method for creating flavonoid nitrogen mustard derivatives has been developed, highlighting the importance of specific reaction conditions and purification methods to achieve high yields. nih.govnih.gov

The subsequent conversion of the diethanolamine (B148213) derivative to the final nitrogen mustard compound often involves a chlorination step. For instance, reacting the intermediate with a chlorinating agent like thionyl chloride (SOCl2) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) under reflux conditions for an extended period (e.g., 48 hours) can yield the desired product. nih.gov Acetonitrile has been identified as a suitable solvent for the reaction of the flavonoid with diethanolamine, with optimal results achieved under reflux for 48 hours. nih.govnih.gov

The synthesis of various rutin (B1680289) derivatives often involves modifying the hydroxyl groups of the rutin molecule. For example, new derivatives have been created through enzymatic acylation with benzoic acid esters, leading to improved lipophilicity. acs.org Other approaches include the synthesis of rutin-oxy-acetic acid and subsequent conversion to amide and pyrimidine (B1678525) derivatives. researchgate.netcore.ac.ukcore.ac.uk

Rational Design Principles for this compound Chemical Space Exploration

The design of this compound and its analogues is guided by the goal of combining the therapeutic potential of rutin with the cytotoxic mechanism of nitrogen mustards. ontosight.ai Nitrogen mustards are alkylating agents that form covalent bonds with nucleophilic sites in DNA, such as the N7 position of guanine (B1146940), leading to inhibition of DNA replication and transcription. researchgate.netmdpi.com The rutin backbone itself possesses various pharmacological properties, including antioxidant and anti-inflammatory effects. microbiologyjournal.orgnih.gov

The exploration of the chemical space for this compound derivatives focuses on several key aspects:

Improving Solubility and Bioavailability: Rutin has low water solubility, which can limit its therapeutic application. mdpi.com Chemical modifications, such as introducing carboxylate groups on the sugar moiety or creating polymeric micelles, have been explored to enhance its solubility and bioavailability. nih.govscielo.br

Modulating Reactivity: The high reactivity of nitrogen mustards can lead to non-specific toxicity. Rational design principles aim to control this reactivity, for instance, through the formation of metal complexes, to enhance tumor selectivity and reduce side effects. researchgate.net

Structure-Activity Relationship (SAR) Studies: Understanding the relationship between the chemical structure and biological activity is crucial. For example, studies on other flavonoid derivatives have shown that C-glycosidation can enhance antiviral and antibacterial activity. mdpi.com For nitrogen mustards, the nature of the group attached to the nitrogen atom influences the compound's physical properties and reactivity. mdpi.com

Computational methods, such as molecular docking, are also employed to predict the binding of rutin analogues to biological targets and to guide the design of more potent compounds. mdpi.comresearchgate.net

Strategies for Modulating Reactivity and Specificity in this compound Structural Design

A key challenge in the design of nitrogen mustard-based therapeutics is controlling their high reactivity to achieve selective targeting of cancer cells while minimizing damage to healthy tissues. researchgate.net Several strategies are employed to modulate the reactivity and specificity of compounds like this compound.

One significant approach is metal complexation . The coordination of a metal center to the nitrogen mustard can control its reactivity. researchgate.net The oxidation state of the metal and the steric hindrance around the metal center can influence the mustard's alkylating potential. researchgate.net This strategy aims to create prodrugs that are activated under specific conditions, such as the hypoxic environment often found in tumors. researchgate.net

Another strategy involves the incorporation of bulky or specific carrier moieties . For instance, attaching the nitrogen mustard to a steroid can facilitate its transport across cell membranes. mdpi.com In the context of this compound, the rutin molecule itself acts as a carrier, potentially influencing the compound's distribution and cellular uptake.

The design of "hybrid" molecules that combine the nitrogen mustard with another pharmacophore is also a promising approach. For example, a complex that is a hybrid of cisplatin (B142131) and chlorambucil (B1668637) has been shown to overcome cisplatin resistance. researchgate.net This suggests that combining the alkylating function of the mustard with other anticancer mechanisms could lead to synergistic effects.

Derivatization Approaches for Enhanced Pharmacological Probe Development

Derivatization of the rutin molecule is a key strategy for developing pharmacological probes with improved properties. These modifications aim to enhance solubility, stability, and biological activity.

Several derivatization techniques have been applied to rutin and other flavonoids:

Esterification and Etherification: Modifying the hydroxyl groups of rutin through esterification or etherification can alter its lipophilicity and, consequently, its pharmacokinetic profile. For example, the synthesis of a rutin hexapropionate derivative resulted in a compound with improved lipophilic character and enhanced antiproliferative effects compared to the parent rutin. nih.gov

Glycosylation and Deglycosylation: The sugar moiety of rutin plays a significant role in its properties. Enzymatic de-glycosylation has been shown to enhance the antioxidant potential of rutin. microbiologyjournal.org Conversely, modifying the sugar portion, for instance by introducing carboxylate groups, can increase water solubility. scielo.br

Polymerization: Enzymatic polymerization of rutin can overcome its low water solubility, leading to the formation of polyrutin with potentially altered pharmacological efficacy. mdpi.com

Conjugation with other molecules: Attaching other bioactive molecules or functional groups can create derivatives with novel properties. For example, conjugating nitrogen mustards with fluorophores allows for cell imaging and cytotoxicity studies. researchgate.net

These derivatization approaches provide a versatile toolkit for fine-tuning the properties of this compound, enabling the development of more effective and specific pharmacological probes.

Molecular and Cellular Mechanisms of Action of Rutin N Mustard

DNA Alkylation and Interstrand Cross-linking Fidelity

The primary mechanism of action for Rutin-N-mustard is attributed to the alkylating activity of its nitrogen mustard component. ontosight.ainih.gov Nitrogen mustards are bifunctional alkylating agents, meaning they possess two reactive chloroethyl groups. doctorlib.orgbasicmedicalkey.com These groups can form highly reactive aziridinium (B1262131) ions that covalently bind to electron-rich sites on cellular molecules, with DNA being a principal target. doctorlib.orgbasicmedicalkey.com

The process involves the alkylation of nucleophilic sites on DNA bases, most commonly the N-7 position of guanine (B1146940). doctorlib.orgnih.gov Because this compound is a bifunctional agent, it can react with two different guanine bases, leading to the formation of DNA cross-links. doctorlib.org These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, a critical step for both replication and transcription. doctorlib.orgbasicmedicalkey.com The fidelity of this process, while not detailed specifically for this compound in available literature, is characteristic of nitrogen mustards, which show a preference for guanine residues. doctorlib.orgnih.gov The formation of these adducts and cross-links is considered a key event responsible for the compound's cytotoxic effects. doctorlib.org

Perturbation of DNA Replication and Transcription Kinetics

By inducing DNA alkylation and forming interstrand cross-links, this compound effectively inhibits DNA replication and transcription. ontosight.ai The covalent cross-links act as a physical blockade, preventing the DNA helicase enzyme from unwinding the DNA double helix. This halt in strand separation stalls the progression of replication forks and prevents RNA polymerase from transcribing genes. The disruption of these fundamental processes is particularly detrimental to rapidly dividing cells, such as cancer cells, which rely on continuous DNA synthesis and gene expression for their proliferation. ontosight.ai While specific kinetic data on how this compound precisely alters the speed and efficiency of these processes are not extensively documented, the mechanism of action strongly implies a significant inhibitory effect.

Induction of Cellular Cytotoxicity and Antiproliferative Effects in Model Systems

This compound has demonstrated a significant antiproliferative effect in preclinical studies. Research on NK/Ly ascites tumor cells in vivo showed that the compound markedly inhibited tumor growth and increased the survival time of tumor-bearing mice when administered intraperitoneally or intravenously. nih.gov The antiproliferative action is presumed to be a direct consequence of its DNA alkylating activity. nih.gov While the compound did not appear to directly kill tumor cells in a chromium release assay, pretreatment of tumor cells with this compound completely inhibited tumor growth upon transplantation. nih.gov This suggests that the compound induces a state of cellular damage that prevents proliferation.

Table 1: Antiproliferative Activity of Selected Nitrogen Mustard Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Indole Phytoalexin-N-mustard | Jurkat (Leukemia) | Induction of apoptosis | nih.gov |

| Indole Phytoalexin-N-mustard | OVCAR-3 (Ovarian) | High potency | nih.gov |

| Coumarin-N-mustard | PC-3 (Prostate) | GI50 range: 80-95 µg/ml | ijettjournal.org |

| Uracil-N-mustard Derivative | KB cells (Oral Carcinoma) | Cytotoxic activity in vitro | nih.gov |

| Uracil-N-mustard Derivative | Ehrlich ascites carcinoma | Anticancer activity in vivo | nih.gov |

Elucidation of Specific Intracellular Molecular Targets and Signaling Cascade Modulation

The extensive DNA damage caused by alkylating agents like this compound triggers a cellular stress response, activating complex signaling networks that determine the cell's fate. mdpi.com These pathways are designed to sense DNA damage, halt the cell cycle to allow for repair, and if the damage is too severe, initiate programmed cell death (apoptosis). mdpi.comresearchgate.net

The induction of apoptosis is a key outcome of treatment with DNA-damaging agents. While direct studies on this compound are limited, the mechanisms can be inferred from research on its components and related compounds.

Caspase Activation: The parent flavonoid, rutin (B1680289), has been shown to induce apoptosis through the activation of caspases, which are the executive enzymes of apoptosis. nih.govnih.govresearchgate.net Studies on various cancer cells demonstrate that rutin treatment leads to a significant increase in the activity of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3). nih.govnih.govresearchgate.netmdpi.com Nitrogen mustard compounds also induce apoptosis that is dependent on caspase activation. researchgate.netnih.gov Therefore, it is highly probable that this compound triggers apoptosis through both the extrinsic (caspase-8 dependent) and intrinsic (mitochondrial, caspase-9 dependent) pathways, culminating in the activation of caspase-3.

Bcl-2 Family Modulation: The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway, consisting of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). researchgate.netmdpi.com The ratio of these proteins determines whether a cell will undergo apoptosis. Rutin has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the balance in favor of cell death. nih.govnih.govnih.gov Conversely, overexpression of Bcl-2 has been found to confer resistance to nitrogen mustard-induced apoptosis, highlighting the importance of this pathway. nih.gov It is therefore anticipated that this compound's efficacy is linked to its ability to modulate the Bcl-2/Bax ratio, promoting the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.govresearchgate.net

Table 2: Modulation of Apoptotic Proteins by Rutin

| Protein | Family/Function | Effect of Rutin Treatment | Reference |

|---|---|---|---|

| Bax | Bcl-2 family (Pro-apoptotic) | Upregulation | nih.govnih.gov |

| Bcl-2 | Bcl-2 family (Anti-apoptotic) | Downregulation | nih.govnih.govnih.gov |

| Caspase-3 | Effector Caspase | Activation/Upregulation | nih.govnih.govresearchgate.net |

| Caspase-8 | Initiator Caspase | Activation/Upregulation | nih.govnih.govmdpi.com |

| Caspase-9 | Initiator Caspase | Activation/Upregulation | nih.govnih.govresearchgate.net |

In response to DNA damage, cells activate checkpoint signaling pathways to arrest the cell cycle, providing time for DNA repair. elifesciences.orgbiorxiv.org The primary checkpoints are at the G1/S and G2/M transitions.

Checkpoint Activation: DNA damage induced by alkylating agents activates sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). researchgate.netoncotarget.com These kinases then phosphorylate and activate downstream checkpoint kinases like Chk1 and Chk2, as well as the tumor suppressor protein p53. mdpi.comoncotarget.com

Cell Cycle Arrest: Activation of the p53 pathway can lead to G1 arrest through the transcription of p21, an inhibitor of cyclin-dependent kinases (CDKs). biorxiv.org Nitrogen mustards have been shown to cause cell cycle arrest in the G2 phase, preventing cells from entering mitosis with damaged DNA. nih.gov This G2/M arrest is often mediated by the inhibition of the Cdc2/Cyclin B complex. oncotarget.com Studies on the parent flavonoid, rutin, also indicate an ability to induce cell cycle arrest, often at the G2/M phase, through pathways involving p53 and p21. mdpi.com The activation of these DNA damage checkpoints is a crucial mechanism that links the initial DNA alkylation by this compound to its ultimate antiproliferative and apoptotic effects. mdpi.comresearchgate.net

Influence on Oxidative Stress Pathways and Antioxidant Defense Systems (if linked to mechanism)

The influence of this compound on oxidative stress is complex and appears paradoxical, stemming from the dual nature of its constituent parts: the flavonoid rutin and the nitrogen mustard group. Direct research on the net effect of this compound on cellular oxidative balance is not extensively documented; however, the distinct actions of its components suggest a multifaceted interaction with these pathways.

The rutin backbone is a well-known antioxidant. nih.gov As a flavonoid, rutin possesses significant free-radical scavenging properties and can help protect against oxidative damage. patsnap.com It has been shown to modulate inflammatory pathways and upregulate endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. patsnap.com Studies on rutin alone have demonstrated its ability to reverse alterations in genes involved in oxidative stress pathways, thereby exerting a protective effect. nih.gov This includes enhancing the expression of crucial antioxidant defense genes under conditions of oxidative stress. nih.gov

Conversely, the nitrogen mustard moiety is a potent alkylating agent known to induce significant oxidative stress. nih.govnih.gov Alkylating agents like nitrogen mustard and sulfur mustard cause cellular damage that leads to the generation of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, lipids, and proteins, which contributes to the agent's cytotoxicity. nih.govfrontiersin.org Studies on mustard agents have shown they significantly alter the expression of genes related to oxidative stress and antioxidant defense, often leading to a massive production of ROS and subsequent cellular injury. nih.gov

| Component | Effect on Oxidative Stress | Mechanism | Reference |

|---|---|---|---|

| Rutin | Antioxidant (Reduces Oxidative Stress) | Directly scavenges free radicals; upregulates antioxidant enzymes (SOD, Catalase, Glutathione Peroxidase). | patsnap.com |

| Nitrogen Mustard | Pro-oxidant (Induces Oxidative Stress) | Damages cellular macromolecules (e.g., DNA) through alkylation, leading to the generation of Reactive Oxygen Species (ROS). | nih.govnih.gov |

Preclinical Pharmacological Investigations of Rutin N Mustard

In Vitro Cytotoxicity and Antiproliferative Efficacy Assessments

Evaluation in Diverse Malignant Cell Line Models (e.g., leukemia, carcinoma, ascites tumor cells)

Rutin-N-mustard, a synthesized derivative of the natural flavonoid rutin (B1680289), has been the subject of preclinical studies to evaluate its potential as an anticancer agent. nih.gov Investigations into its cytotoxic and antiproliferative effects have been conducted across a variety of malignant cell line models.

In studies involving leukemia cell lines, this compound's effects have been examined. For instance, its impact on K-562 human myeloid leukemia cells has been a subject of research. nih.gov The parent compound, rutin, has demonstrated the ability to inhibit the proliferation of human leukemia HL-60 cells and murine leukemia WEHI-3 cells. nih.govnih.gov

The efficacy of this compound has also been assessed against ascites tumor cells. Research has shown that it exerts a marked antiproliferative effect on NK/Ly ascites tumor cells. nih.gov

Comparative Analysis of Biological Activity with Established Alkylating Agents

The biological activity of this compound has been compared to established alkylating agents, a class of chemotherapy drugs that function by inhibiting the replication of DNA in cancer cells. pharmacologyeducation.orgnumberanalytics.com Nitrogen mustards, such as cyclophosphamide (B585), chlorambucil (B1668637), and melphalan (B128), are well-known alkylating agents. numberanalytics.comwikipedia.org The mechanism of action for these agents involves the formation of cyclic ammonium (B1175870) ions that alkylate DNA, leading to interstrand cross-links that are cytotoxic to the cell. wikipedia.org

In a comparative study, the effects of this compound were analyzed alongside other compounds on K-562 cells. nih.gov While the study design included a comparison, the specific results of this compound relative to a traditional alkylating agent like chlorambucil or cyclophosphamide were not detailed in the available abstract. nih.gov The antiproliferative action of this compound is presumed to be due to its alkylating activity. nih.gov

Effects on Macromolecular Synthesis (DNA, RNA, Protein)

The influence of this compound on the synthesis of essential macromolecules like DNA, RNA, and protein has been investigated to understand its mechanism of action. A study on K-562 cells examined the effects of this compound on these synthetic processes. nih.gov The findings from the abstract indicated that this compound was ineffective at inhibiting DNA, RNA, or protein synthesis in this cell line under the tested conditions. nih.gov This is in contrast to other agents in the same study, such as 7,8-dioxochlorpromazine, which did inhibit DNA synthesis, and interferons, which inhibited protein synthesis. nih.gov

Nitrogen mustards, in general, are known to inhibit DNA synthesis and, at higher concentrations, can also suppress RNA and protein synthesis. drugbank.comnih.gov They achieve this by alkylating DNA, which disrupts its replication and function. pharmacologyeducation.orgdrugbank.com

In Vivo Efficacy Studies in Experimental Animal Models

Assessment of Tumor Growth Inhibition in Xenograft and Syngeneic Models

The in vivo efficacy of this compound has been evaluated in animal models to determine its effect on tumor growth. In a study using a syngeneic model, NK/Ly ascites tumor cells were pretreated with this compound before being transplanted into mice. nih.gov This pretreatment resulted in the complete inhibition of tumor growth. nih.gov

For context, xenograft and syngeneic models are standard tools in cancer research to assess the in vivo activity of potential anticancer compounds. researchgate.netprobiocdmo.com Xenograft models involve transplanting human tumor cells into immunodeficient mice, while syngeneic models use tumor cells from the same inbred strain of animal, which has a competent immune system. georgetown.edufrontiersin.org

While direct xenograft studies on this compound are not detailed in the provided results, the parent compound, rutin, has been shown to inhibit human leukemia tumor growth in a murine xenograft model. nih.gov Other novel nitrogen mustard derivatives have also demonstrated potent therapeutic efficacy against human tumor xenografts in nude mice. researchgate.netmdpi.com

Impact on Experimental Animal Survival in Tumor-Bearing Cohorts

The effect of this compound on the survival of tumor-bearing animals has been a key endpoint in its preclinical evaluation. In a study with mice bearing NK/Ly ascites tumors, administration of this compound resulted in an increased survival time for the animals. nih.gov This effect was observed with intraperitoneal or intravenous administration, but not with oral administration. nih.gov

The assessment of survival in tumor-bearing animal cohorts is a critical step in evaluating the potential therapeutic benefit of a new compound. researchgate.net Various studies with other novel nitrogen mustard compounds have also shown prolonged survival in animal models of leukemia and other cancers. nih.gov

Influence of Administration Modalities on Preclinical Efficacy Profile

The route of administration significantly impacts the therapeutic efficacy of this compound in preclinical models. Research conducted on NK/Ly ascites tumour-bearing mice demonstrated marked differences in antiproliferative effects based on the delivery method. nih.gov Intraperitoneal (i.p.) and intravenous (i.v.) administrations of this compound were shown to increase the survival time of the test animals. nih.gov In contrast, oral administration of the compound did not produce a similar therapeutic effect, suggesting poor bioavailability or degradation through this route. nih.gov

The antiproliferative action of this compound is presumed to stem from its alkylating activity. nih.gov In one study, the growth of tumours was completely inhibited when cancer cells were pretreated with the compound before transplantation. nih.gov This highlights the direct cytostatic or cytotoxic potential of the compound when it successfully reaches the target cells, underscoring the critical role of the administration modality in its preclinical efficacy. nih.gov

Table 1: Effect of this compound Administration Route on Antitumor Efficacy in NK/Ly Ascites Tumour Model

| Administration Route | Observed Preclinical Effect | Citation |

|---|---|---|

| Intravenous (i.v.) | Increased survival time | nih.gov |

| Intraperitoneal (i.p.) | Increased survival time | nih.gov |

Investigation of Cellular Drug Resistance Mechanisms in Preclinical Contexts

Cellular drug resistance, both intrinsic and acquired, presents a significant challenge in cancer chemotherapy. While specific studies on resistance to this compound are limited, the mechanisms can be inferred from its classification as a nitrogen mustard, which is a type of DNA alkylating agent. nih.govnih.gov Resistance to this class of compounds is multifactorial, involving various adaptations within the cancer cell that reduce drug efficacy. nih.gov

Biochemical Pathways Implicated in Resistance Development

The development of resistance to nitrogen mustards is often linked to specific biochemical alterations that either prevent the drug from reaching its DNA target or repair the damage it causes. nih.gov Key pathways implicated in resistance to this class of agents include modifications in drug transport, increased drug inactivation, and enhanced DNA repair capabilities. nih.govtandfonline.com

One primary mechanism is the increased capacity of cancer cells to repair drug-induced DNA damage. nih.gov Nitrogen mustards function by creating DNA lesions, particularly interstrand cross-links (ICLs), which block DNA replication and transcription, leading to cell death. nih.gov Enhanced activity of DNA repair pathways, such as homologous recombinational repair (HRR) and non-homologous DNA end-joining (NHEJ), can efficiently remove these ICLs, thereby conferring resistance. nih.gov Another significant pathway involves the detoxification of the drug. This can occur through increased levels of cellular nucleophiles, such as glutathione (B108866), which can be conjugated to the alkylating agent by enzymes like glutathione S-transferases (GSTs), leading to its inactivation and subsequent removal from the cell. tandfonline.com

Table 2: General Biochemical Pathways of Resistance to Nitrogen Mustards

| Resistance Mechanism | Implicated Biochemical Pathway / Protein Family | Cellular Function | Citation |

|---|---|---|---|

| Enhanced DNA Repair | Homologous Recombinational Repair (HRR) | Repair of DNA interstrand cross-links | nih.gov |

| Enhanced DNA Repair | Non-homologous DNA end-joining (NHEJ) | Repair of DNA interstrand cross-links | nih.gov |

| Increased Drug Inactivation | Glutathione S-transferases (GSTs) | Conjugation of the drug with glutathione for detoxification | tandfonline.com |

| Altered Drug Transport | ATP-binding cassette (ABC) transporters | Efflux of the drug from the cell, reducing intracellular concentration | mdpi.com |

Strategies for Overcoming Acquired and Intrinsic Resistance

Overcoming resistance to alkylating agents like this compound is a critical area of preclinical research. Strategies often focus on either reversing the specific resistance mechanisms or exploiting collateral sensitivities in resistant cells. mskcc.orgfrontiersin.org These approaches typically involve combination therapies. nih.gov

One strategy involves inhibiting the DNA repair pathways that contribute to resistance. For instance, in a study involving other nitrogen mustard derivatives (melphalan and BCNU), the combination with vitamin C and vitamin B12b was explored to prevent cancer cells from repairing the chemotherapy-induced DNA damage. mskcc.org Another approach is to use the flavonoid moiety of the compound to advantage. The parent compound, rutin, has been shown in some contexts to diminish resistance to other chemotherapeutic agents, such as doxorubicin, and can modulate various cellular signaling pathways, including those related to apoptosis like p53 and Bcl-2. mdpi.com

Combination therapy with immunotherapy is also an emerging strategy. frontiersin.org Preclinical models have shown that combining a nitrogen mustard agent with an immune checkpoint inhibitor can enhance the infiltration of T-cells into the tumor, potentially overcoming resistance and improving the therapeutic response. frontiersin.org These examples from related compounds suggest that combination strategies targeting DNA repair, cellular metabolism, or immune responses could be viable avenues for overcoming potential resistance to this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| BCNU (Carmustine) |

| Doxorubicin |

| Glutathione |

| Melphalan |

| Rutin |

| This compound |

| Vitamin B12b |

Theoretical and Computational Chemistry Approaches in Rutin N Mustard Research

Quantum Chemical Studies of Nitrogen Mustard Alkylation Reaction Dynamics

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure and reactivity of molecules like Rutin-N-mustard. These studies can precisely model the mechanism of DNA alkylation, which is central to the activity of nitrogen mustards.

The process begins with an intramolecular cyclization, where one of the 2-chloroethyl arms forms a highly reactive aziridinium (B1262131) ion intermediate. researchgate.netbiointerfaceresearch.com This is the rate-determining step for many nitrogen mustards. nih.govacs.org Quantum chemical calculations can determine the transition state geometry and the activation energy (ΔG‡) for this cyclization. Subsequently, the model can simulate the nucleophilic attack by the N7 atom of guanine (B1146940) on the aziridinium ring, leading to the formation of a mono-adduct. researchgate.netnih.govacs.orgsemanticscholar.org The entire energy profile of the reaction, including the thermodynamics and kinetics of both the cyclization and the subsequent alkylation steps, can be mapped out. nih.govsemanticscholar.org Computational studies on model systems like mechlorethamine (B1211372) and melphalan (B128) have shown that alkylation of guanine is significantly preferred over adenine. nih.govacs.orgsemanticscholar.org These theoretical models provide insights into how the electronic properties of the rutin (B1680289) scaffold might influence the reactivity of the mustard group.

Table 1: Hypothetical DFT Calculation Results for this compound Alkylation of Guanine

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Step 1: Aziridinium Ion Formation | Activation Energy (ΔG‡) | +18.5 | Energy barrier for the formation of the reactive intermediate. |

| Reaction Energy (ΔG) | +5.2 | Endothermic formation of the aziridinium ion. | |

| Step 2: Guanine N7 Alkylation | Activation Energy (ΔG‡) | +9.8 | Energy barrier for the DNA alkylation step. |

| Reaction Energy (ΔG) | -25.0 | Exothermic and spontaneous formation of the covalent DNA adduct. |

Molecular Dynamics Simulations of DNA Adduct Formation by this compound

Once a covalent bond is formed, Molecular Dynamics (MD) simulations can be employed to study the structural and dynamic consequences of the this compound adduct on a DNA duplex. nih.govnih.gov These simulations model the behavior of the DNA-drug complex over time (typically nanoseconds to microseconds) in a solvated, physiological-like environment.

An all-atom model of a DNA oligonucleotide containing the this compound adduct at a specific guanine residue can be constructed. The simulation would track the trajectories of all atoms, providing detailed information on conformational changes. Key analyses include monitoring the root-mean-square deviation (RMSD) to assess the stability of the complex, measuring local and global bending of the DNA helix, and analyzing changes in DNA groove dimensions. nih.gov Such simulations can reveal whether the bulky rutin moiety protrudes into the major or minor groove and how it affects the local DNA structure. For bifunctional mustards, MD can also model the formation of inter- or intrastrand cross-links, which are highly cytotoxic lesions. nih.govcell.com These simulations provide a dynamic picture of how the adduct is recognized by the cellular machinery, which is difficult to obtain from static experimental structures alone.

Table 2: Typical Parameters for an MD Simulation of a this compound-DNA Adduct

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER or CHARMM |

| DNA Model | 12-base pair duplex with central G-C target |

| Solvent Model | TIP3P water with counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 500 nanoseconds |

| Key Metrics | RMSD, DNA bending angle, minor/major groove width, hydrogen bond analysis |

Structure-Activity Relationship (SAR) Modeling via Computational Techniques

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For this compound, a 3D-QSAR study could be performed on a library of designed analogues to identify key structural features that govern their cytotoxic potency. nih.gov

In a typical QSAR study, a set of this compound derivatives with varying substitutions on the flavonoid core would be created. For each molecule, a range of molecular descriptors are calculated, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or partial least squares, to predict the biological activity (e.g., IC50 values) as the dependent variable. pleiades.onlinebenthamdirect.com The resulting QSAR model, if statistically robust (validated by high R² and Q² values), can be used to predict the activity of new, unsynthesized compounds and provide a visual representation (contour maps) of regions where structural modifications are likely to increase or decrease activity.

Table 3: Example of a Hypothetical QSAR Model for this compound Analogues

| Molecular Descriptor | Coefficient | Interpretation of Influence on Activity |

|---|---|---|

| LogP (Hydrophobicity) | +0.45 | Increased hydrophobicity correlates with higher activity. |

| LUMO Energy (Electron Affinity) | -0.21 | Lower LUMO energy (higher electron affinity) correlates with higher activity. |

| Molecular Volume | -0.15 | Increased steric bulk is slightly detrimental to activity. |

| Dipole Moment | +0.33 | Higher polarity correlates with higher activity. |

| Model Statistics: R² = 0.85, Q² = 0.72 |

In Silico Prediction of Molecular Interactions and Binding Affinities with Biological Macromolecules

Beyond DNA, the this compound molecule may interact with various proteins, such as enzymes involved in DNA repair or cell signaling pathways. Molecular docking is a primary in silico tool used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. nih.govniscpr.res.in

In this approach, the 3D structure of a target protein is obtained from a database (e.g., the Protein Data Bank). The this compound molecule is then computationally "docked" into the active or allosteric site of the protein. A scoring function estimates the binding free energy, providing a rank of the most stable binding poses. sciepub.comresearchgate.net This can screen potential protein targets and hypothesize mechanisms of action or off-target effects. For example, docking studies could explore whether this compound binds to kinases, proteases, or other cancer-relevant proteins. nih.govnih.gov The analysis of the best docking pose reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex, offering a structural basis for the observed affinity. niscpr.res.innih.gov

Table 4: Hypothetical Molecular Docking Results for this compound Against Cancer-Related Proteins

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| MEK1 Kinase | -9.2 | Lys97, Leu118, Asp208 | Hydrogen Bonds, Hydrophobic |

| TNF-α | -8.5 | Gly121, Tyr151 | Hydrogen Bonds, Pi-Pi Stacking |

| Caspase-3 | -7.9 | Arg207, Gln161, Ser209 | Hydrogen Bonds |

Advanced Research Perspectives and Methodological Considerations for Rutin N Mustard

Rutin-N-mustard is a synthetic conjugate that marries the natural flavonoid, rutin (B1680289), with a cytotoxic nitrogen mustard moiety. ontosight.ai This design aims to leverage the biological properties of rutin to potentially guide the DNA-alkylating nitrogen mustard group, a mechanism known to be cytotoxic to rapidly dividing cells. ontosight.ainih.gov The antiproliferative action of this compound is presumed to be due to this alkylating activity. nih.gov While early research established its potential, contemporary advanced research methodologies offer new avenues to refine its properties and deepen the understanding of its mechanisms for use as a specialized research chemical.

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Justify sample sizes a priori (power analysis).

- Report attrition/exclusion criteria.

- Use blinding during data collection/analysis.

- Deposit raw data in repositories (e.g., Figshare) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.